

# Application Note: Characterization of Hexacene Thin Films using XPS and XAS

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## Compound of Interest

Compound Name: Hexacene

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## Introduction

**Hexacene**, a polycyclic aromatic hydrocarbon consisting of six linearly-fused benzene rings, is a promising organic semiconductor for applications in advanced electronic devices.<sup>[1][2]</sup> The performance of these devices is critically dependent on the structural and electronic properties of the **hexacene** thin films, including molecular orientation, chemical purity, and the nature of the interface with the substrate.<sup>[1]</sup> X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful, surface-sensitive techniques that provide detailed insights into the chemical composition, electronic structure, and molecular orientation of these films.<sup>[3][4]</sup>

XPS provides quantitative elemental and chemical state information from the top 5-10 nm of a surface, making it ideal for verifying film purity and studying molecule-substrate interactions.<sup>[5]</sup> <sup>[6]</sup> XAS, particularly in the near-edge region (NEXAFS), is highly sensitive to the unoccupied electronic states and can determine the orientation of molecules within the film by analyzing the dichroism of specific absorption resonances.<sup>[7][8]</sup> This application note provides detailed protocols for the characterization of **hexacene** thin films using XPS and XAS.

## Principles of the Techniques

**X-ray Photoelectron Spectroscopy (XPS):** XPS is based on the photoelectric effect. A sample is irradiated with monochromatic X-rays (e.g., Al K $\alpha$  with an energy of 1486.74 eV), causing the

emission of core-level electrons.[1][9] The kinetic energy ( $E_{\text{kin}}$ ) of these photoelectrons is measured by a detector. The binding energy ( $E_{\text{bind}}$ ) of the electron, which is characteristic of the element and its chemical environment, is then calculated using the equation:

$$E_{\text{bind}} = h\nu - E_{\text{kin}}$$

where  $h\nu$  is the energy of the incident X-ray photon.[9] Chemical shifts in the binding energy provide information about the oxidation state and local bonding of the atoms.[5]

**X-ray Absorption Spectroscopy (XAS):** XAS measures the X-ray absorption coefficient of a material as a function of photon energy.[10] In the context of organic molecules like **hexacene**, the technique is often referred to as Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy.[8] When the incident X-ray energy matches the binding energy of a core electron (e.g., Carbon 1s), the electron is excited to an unoccupied molecular orbital (e.g.,  $\pi^*$  or  $\sigma^*$  orbitals).[8] The resulting absorption spectrum reveals sharp peaks corresponding to these transitions, providing information about the unoccupied density of states.[11] By using linearly polarized X-rays and varying the angle of incidence, the orientation of specific molecular bonds relative to the substrate can be determined.[1]

## Experimental Protocols

### Hexacene Thin Film Preparation

**Hexacene** thin films are typically grown under ultra-high vacuum (UHV) conditions to ensure high purity and minimize contamination.

- **Substrate Preparation:** Single-crystal metal substrates (e.g., Cu(110), Ag(110), Au(111)) are cleaned in UHV by cycles of ion sputtering (e.g., Ar<sup>+</sup>) and annealing until a clean, well-ordered surface is confirmed by techniques like Low-Energy Electron Diffraction (LEED).
- **Deposition:** Pure **hexacene** is sublimated from a Knudsen cell or a similar evaporator onto the cleaned substrate. The deposition rate and final film thickness are monitored using a quartz crystal microbalance. Films can range from sub-monolayer to several nanometers thick.[1] For some applications, precursor molecules are deposited and then converted to **hexacene** on the surface via thermal activation.[12]

### X-ray Photoelectron Spectroscopy (XPS) Protocol

- Instrumentation:

- X-ray Source: A monochromatic Al K $\alpha$  X-ray source (1486.74 eV) is typically used.[1]
- Electron Analyzer: A hemispherical electron analyzer is used to measure the kinetic energy of the emitted photoelectrons.
- Vacuum: The analysis is performed under UHV conditions ( $P < 10^{-9}$  mbar) to prevent surface contamination.[5]

- Data Acquisition:

- Sample Mounting: The prepared **hexacene** thin film sample is mounted on a sample holder and transferred into the XPS analysis chamber.
- Survey Scan: A wide-range survey spectrum (e.g., 0-1200 eV binding energy) is acquired to identify all elements present on the surface.[5]
- High-Resolution Scans: High-resolution spectra are acquired for specific elemental core levels of interest, primarily the Carbon 1s (C 1s) peak for **hexacene** and relevant substrate peaks (e.g., Cu 2p, Ag 3d).[1]
- Instrument Settings: An appropriate pass energy is selected to achieve the desired energy resolution (e.g., 400 meV).[1] The angle between the analyzer and the X-ray source is fixed (e.g., 54°).[1]

- Data Analysis:

- Energy Calibration: Spectra are calibrated by setting the binding energy of a known substrate peak or the Fermi edge to its literature value.
- Peak Fitting: High-resolution spectra are fitted using specialized software (e.g., Unifit). Peaks are typically fitted with Voigt or Gaussian-Lorentzian functions after background subtraction (e.g., Shirley background).[1]
- Quantification: The relative atomic concentrations are determined from the areas of the fitted peaks, corrected by relative sensitivity factors.[1]

# X-ray Absorption Spectroscopy (XAS/NEXAFS) Protocol

- Instrumentation:
  - Light Source: XAS experiments require a tunable, high-brilliance X-ray source, typically from a synchrotron radiation facility (e.g., BESSY II).[\[1\]](#)
  - Endstation: The experiment is conducted in a UHV endstation.
- Data Acquisition:
  - Detection Mode: For thin films on conductive substrates, the Total Electron Yield (TEY) mode is commonly used. This involves measuring the sample drain current, which is proportional to the absorption coefficient.[\[1\]](#)
  - Energy Range: The photon energy is scanned across the core-level absorption edge of interest, typically the Carbon K-edge (~280-310 eV for **hexacene**).[\[8\]](#)
  - Energy Resolution: A high energy resolution (e.g., ~100 meV) is used to resolve fine spectral features.[\[1\]](#)
  - Angle-Resolved Measurements: To determine molecular orientation, spectra are acquired at different angles of incidence of the polarized X-ray beam relative to the sample surface. The sample is rotated while the polarization of the light is fixed.[\[1\]](#)
- Data Analysis:
  - Normalization: The raw spectra are normalized to the incident photon flux ( $I_0$ ) and a post-edge intensity to account for variations in beam intensity and allow for quantitative comparison.[\[13\]](#)
  - Peak Identification: The energies and intensities of the absorption features (e.g., transitions to  $\pi^*$  and  $\sigma^*$  orbitals) are determined.
  - Dichroism Analysis: The intensity variation of the  $\pi^*$  resonance as a function of the X-ray incidence angle is analyzed to calculate the molecular tilt angle with respect to the surface normal.

## Data Presentation

Quantitative data obtained from XPS and XAS analyses are summarized below.

Table 1: Representative XPS C 1s Core Level Data for **Hexacene** Thin Films. Data extracted from studies on different substrates to illustrate the effect of molecule-substrate interaction.

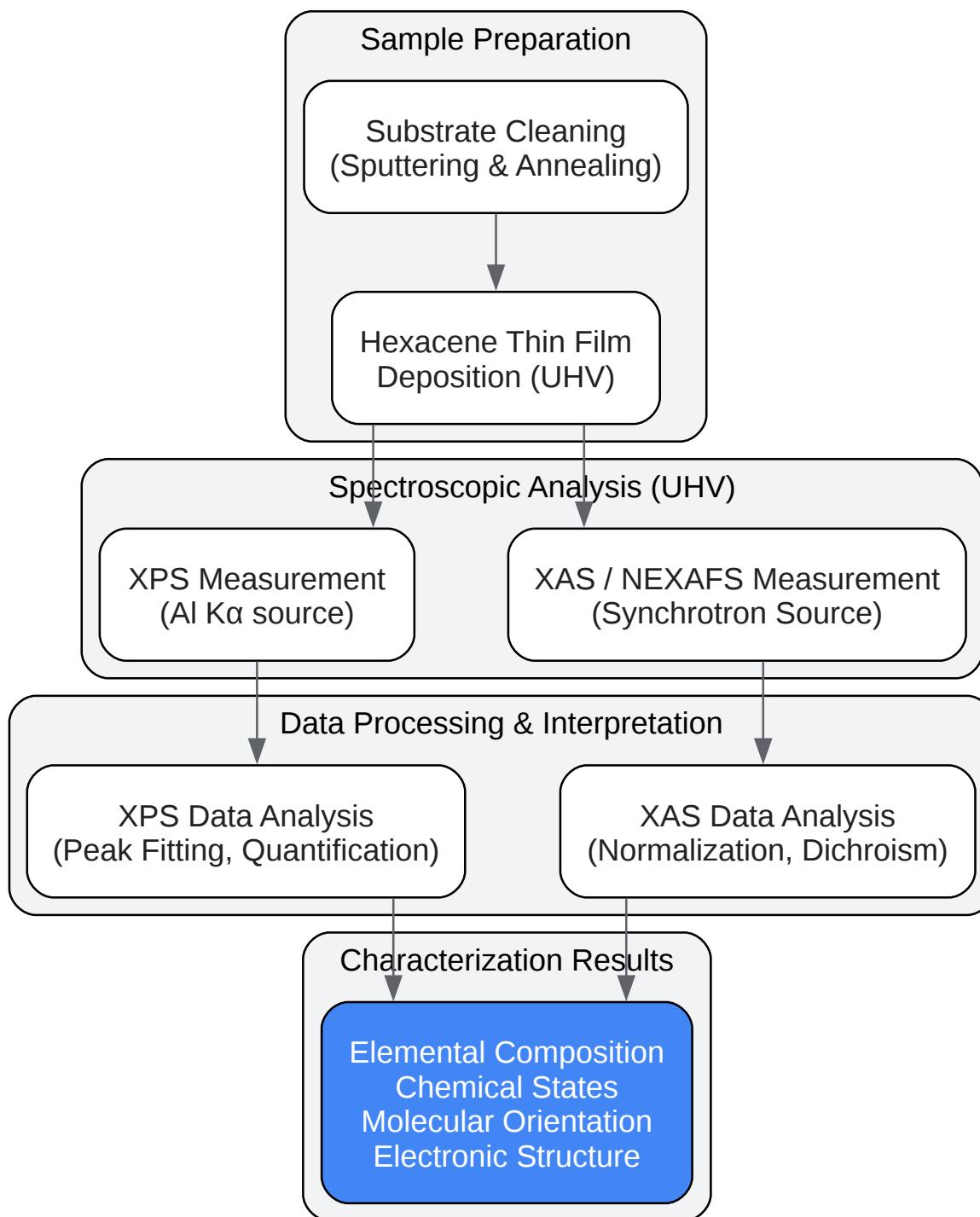
Sample Description	C 1s Binding Energy (eV)	FWHM (eV)	Key Interpretation
4 nm thick Hexacene Film	284.5	0.8	Represents the bulk, neutral hexacene molecule.[1]
Hexacene Monolayer on Ag(110)	284.2	1.0	Shift to lower binding energy suggests charge transfer from the metal substrate to the molecule.[1]
Hexacene Monolayer on Cu(110)	283.9	1.2	A larger shift indicates a stronger electronic interaction and more significant charge transfer compared to Ag(110).[1]

Table 2: Representative XAS/NEXAFS Peak Positions at the Carbon K-Edge for Polyacenes. The energy of the first resonance ( $1s \rightarrow \pi$ ) decreases as the size of the aromatic system grows.\*

Molecule	First $1s \rightarrow \pi^*$ Resonance (eV)	Key Interpretation
Benzene	284.86	Reference for a single aromatic ring.[14]
Naphthalene	284.16	Red-shift due to extended conjugation.[14]
Anthracene	283.76	Continued red-shift with increasing length.[14]
Tetracene	283.46	Lower energy for LUMO with four rings.[14]
Pentacene	283.26	Indicates a smaller HOMO-LUMO gap compared to smaller acenes.[14]
Hexacene (projected)	~283.0 - 283.1	The trend suggests the lowest energy for the $1s \rightarrow \pi^*$ transition among these polyacenes.

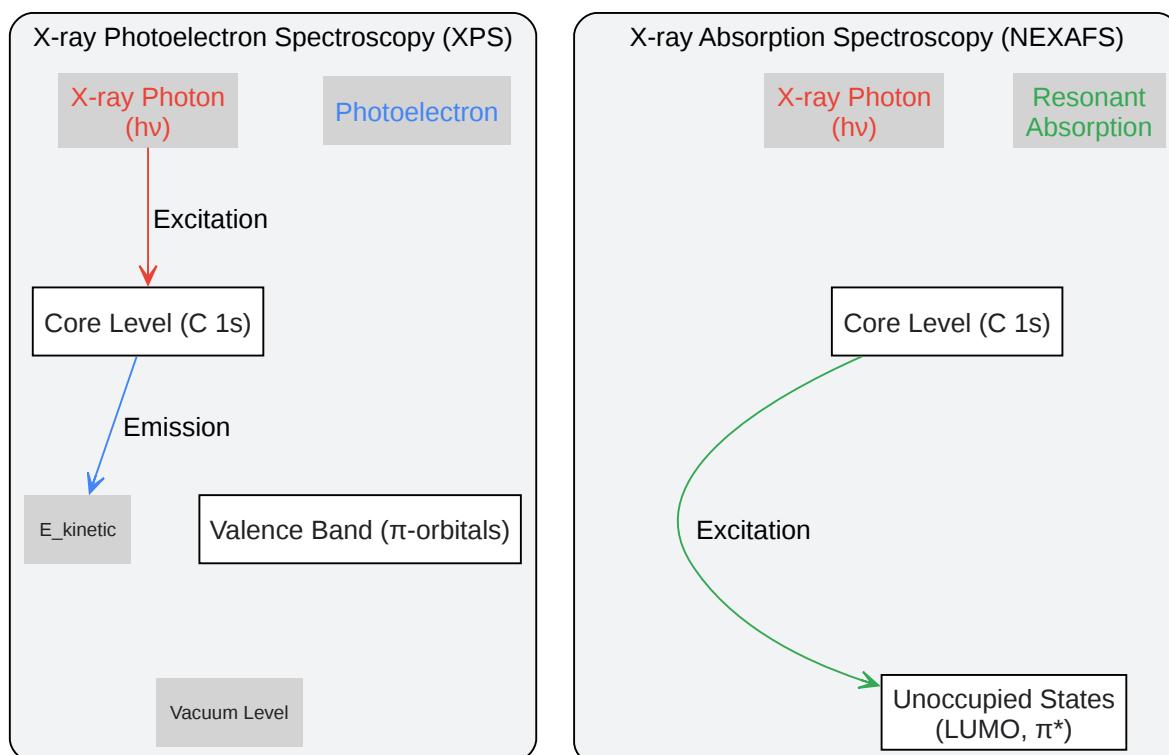
## Visualizations

## Overall Experimental Workflow

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Caption: Experimental workflow for **hexacene** thin film characterization.

## Principles of XPS and XAS for Hexacene

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